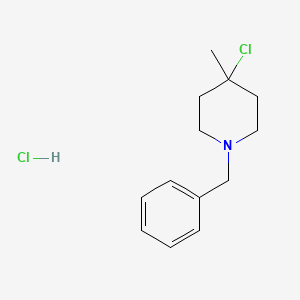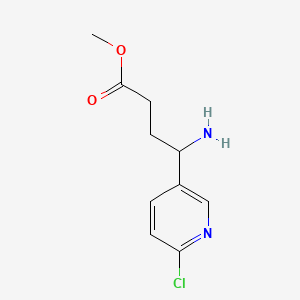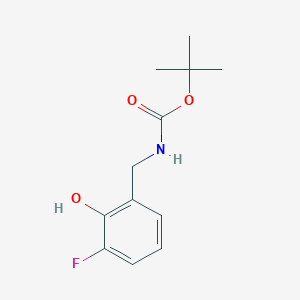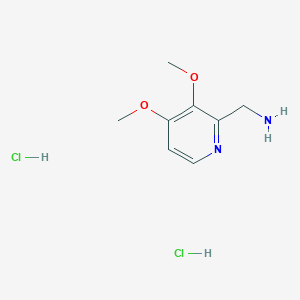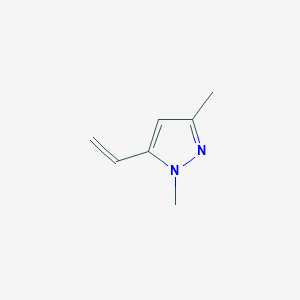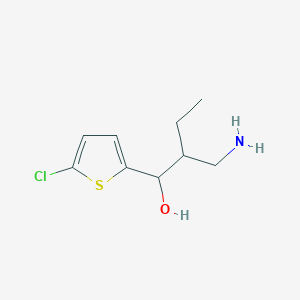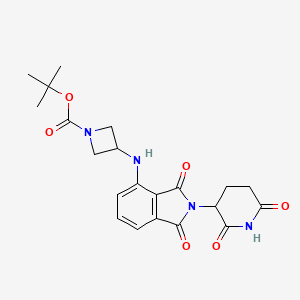
tert-butylN-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butylN-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate is a compound that features a tert-butyl group, a dimethylpropyl group, and a hydroxyethyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate typically involves the reaction of tert-butyl isocyanate with 2,2-dimethylpropylamine and 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The use of flow microreactors has been shown to enhance the synthesis of similar compounds by providing better control over reaction parameters and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
tert-butylN-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate moiety can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve the use of nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-butylN-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a protective group in peptide synthesis.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the carbamate moiety can undergo hydrolysis to release active amines. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
tert-butyl carbamate: Similar structure but lacks the dimethylpropyl and hydroxyethyl groups.
N-(2-hydroxyethyl)carbamate: Similar structure but lacks the tert-butyl and dimethylpropyl groups.
N-(2,2-dimethylpropyl)carbamate: Similar structure but lacks the tert-butyl and hydroxyethyl groups.
Uniqueness
tert-butylN-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate is unique due to the presence of all three functional groups (tert-butyl, dimethylpropyl, and hydroxyethyl) in a single molecule. This combination of groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H25NO3 |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
tert-butyl N-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C12H25NO3/c1-11(2,3)9-13(7-8-14)10(15)16-12(4,5)6/h14H,7-9H2,1-6H3 |
InChI Key |
NGSNSLPUEIBAIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN(CCO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


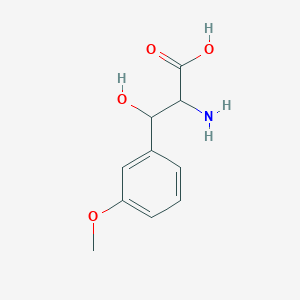
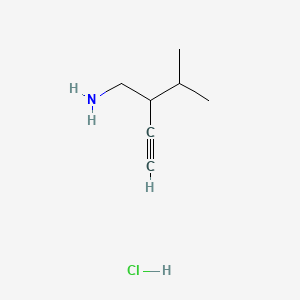
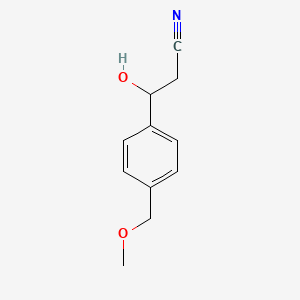
![Tert-butyl 6-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13550346.png)
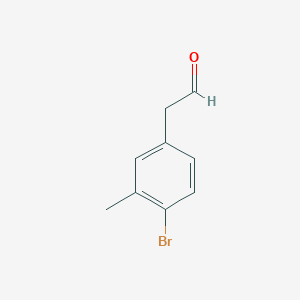
![diammonium {2-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl}phosphonate](/img/structure/B13550355.png)
